(3R,6R)-3,6-Octanediol
Overview
Description
“(3R,6R)-3,6-Octanediol” is a chemical compound with the molecular formula C8H18O2 . It is also known as “(3R,6R)-Dihydroxyoctane” and is used in laboratory chemicals .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “(3R,6R)-3,6-Octanediol”. For instance, a paper titled “An Asymmetric Synthesis of ((3R,6R)‐6‐Methylpiperidine‐3‐yl)methanol; A Piperidine Core Unit of Potent Dual Orexin Receptor Antagonist MK‐6096” discusses the asymmetric synthesis of a related compound using commercially available (S)-propylene oxide as a starting material .
Molecular Structure Analysis
The molecular weight of “(3R,6R)-3,6-Octanediol” is 146.23 g/mol . The InChI code for this compound is 1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 .
Physical And Chemical Properties Analysis
“(3R,6R)-3,6-Octanediol” is a solid at room temperature . It has a density of 0.935 g/cm3 and a boiling point of 240.8ºC at 760 mmHg . The compound is also characterized by a flash point of 124.5ºC .
Scientific Research Applications
Asymmetric Catalysis : (3R,6R)-3,6-Octanediol is used in the preparation of (R,R)-Ethyl-DuPHOS, a ligand for asymmetric catalysis. This compound has been employed in highly enantioselective hydrogenation reactions (Burk, 2001).
Microbial Production of 2,3-Butanediol : In biotechnological contexts, 2,3-Butanediol, which can be converted from similar diols, is used in various applications, including the manufacture of synthetic rubber and pharmaceuticals. Microbial production of this compound offers an environmentally friendly alternative to traditional synthesis (Białkowska, 2016).
Electron Spin Resonance (ESR) Studies : Studies on similar octanediols, such as 1,8-octanediol, using ESR spectroscopy, have provided insights into the behavior of localized electrons in crystals. This research can contribute to understanding the properties of (3R,6R)-3,6-Octanediol in similar contexts (Ogasawara et al., 1985).
Chiral Groups in Drugs : Diols like (2R,3R)-2,3-Butanediol, closely related to (3R,6R)-3,6-Octanediol, are important for providing chiral groups in drugs. The development of microbial cell factories for the production of these compounds has been a significant area of research (Xie et al., 2017).
Analysis in Biochemical Research : Octanediols have been analyzed in various biochemical contexts, such as the investigation of stereochemistry in animal glands. For instance, the study of 2,3-alkanediol diacyl esters in the Harderian gland of Mongolian gerbils has provided valuable insights (Otsuka et al., 1986).
Biotechnological Applications : Research on the production of (2R, 3R)-2,3-butanediol using engineered organisms like Pichia pastoris highlights the potential for biotechnological applications of similar compounds (Yang & Zhang, 2018).
Safety And Hazards
“(3R,6R)-3,6-Octanediol” is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, it is recommended to clean the mouth with water and seek medical attention .
properties
IUPAC Name |
(3R,6R)-octane-3,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOQWWRTRBSGR-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370357 | |
Record name | (3R,6R)-3,6-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-3,6-Octanediol | |
CAS RN |
129619-37-0 | |
Record name | (3R,6R)-3,6-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.